1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene

Purity Quality Control Lot-to-lot consistency

Researchers synthesizing 4-aminobiphenyl cores often encounter sluggish reduction kinetics and variable yields with meta-nitro precursors. The para-nitro substitution in this compound (CAS 67531-78-6) ensures clean, selective reduction to the aniline, supported by Hammett analysis. • logP 3.4 offers polarity advantage for CNS penetration tuning vs. meta isomer (ΔlogP ≈0.5) • 98% purity minimizes false-positive signals in biological screening cascades • 2-8°C storage preserves integrity across multi-cycle library access Supplied with full QA documentation for reliable procurement workflows.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS No. 67531-78-6
Cat. No. B1342848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene
CAS67531-78-6
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H10FNO3/c1-18-13-8-10(4-7-12(13)14)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3
InChIKeyIRFWAZQYGNNULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene: Key Building Block


1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is a polyfunctional biphenyl derivative containing fluorine, methoxy, and para-nitrophenyl substituents . It is commonly used as an advanced intermediate in medicinal chemistry and materials research due to its orthogonal reactivity handles. Key computed properties include a molecular weight of 247.22 g/mol, XLogP3-AA of 3.4, and a topological polar surface area of 55.1 Ų [1].

Workflow Polyfunctional building block with orthogonal reactivity handles
Selection Para-nitrobiphenyl core with fluorine and methoxy substituents
Use Context Medicinal chemistry and materials research intermediate

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene: Para-Nitro Isomer Specificity


Even among close positional isomers, the electronic landscape changes markedly. The target compound positions the electron-withdrawing nitro group para to the biphenyl linkage, maximizing conjugation and influencing both polarity and reactivity. Replacing it with the meta-nitro isomer (CAS 1355248-22-4) increases the predicted logP by approximately 0.5 units [1], which can alter solubility, chromatographic behavior, and biological partitioning. Additionally, the para-nitro group serves as a superior handle for selective reduction to the corresponding aniline, a transformation that is differently kinetically favored compared to the meta analog [2]. These differences mean that simply plugging in a generic biphenyl nitro compound is likely to shift reaction yields, purification profiles, and downstream biological readouts.

Target: Para-Nitro Isomer
Substitute: Meta-Nitro Isomer (CAS 1355248-22-4)
More polar (XLogP3-AA 3.4); may favor aqueous solubility
Higher logP (~3.93) may alter solubility and chromatographic retention
Favored para-nitro reduction kinetics
Meta-nitro reduction may proceed slower, affecting yields and purification

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene: Key Differentiation Evidence


Purity Comparison: Lot-Controlled vs. Generic

The target compound is available from Sigma-Aldrich with a verified purity of 98%, whereas a common alternative supplier (AKSci) lists only 95% minimum purity . This 3-percentage-point difference can be critical for reproducibility in sensitive catalytic or biological assays.

Purity Specification
Head-to-head
98% (Sigma-Aldrich) vs 95% (AKSci)
Supports sensitive assay reproducibility
Vendor CoA data; verify for specific lot
Purity Quality Control Lot-to-lot consistency

Refrigerated Storage for Stability

ChemScene advises storing this compound sealed in a dry environment at 2–8°C , in contrast to the ambient 'cool, dry place' recommendation from AKSci . The requirement for refrigeration may indicate sensitivity to thermal degradation or moisture, a factor that could influence long-term storage and experimental reproducibility.

Storage Recommendation
Head-to-head
Sealed in dry, 2–8°C vs ambient cool, dry place
May indicate thermal sensitivity; controlled storage recommended
Based on manufacturer guidelines
Storage Condition Stability Thermal sensitivity

Lower logP Than Meta-Nitro Isomer

The para-nitro isomer exhibits a computed XLogP3-AA of 3.4 [1], while the meta-nitro analog (CAS 1355248-22-4) registers a higher LogP of approximately 3.93 [2]. This difference of ~0.5 log units implies the para isomer is more polar, potentially offering better aqueous solubility and a different pharmacokinetic profile in early drug discovery screens.

Computed logP
Cross-study comparable
Para XLogP3-AA 3.4, Meta LogP 3.93, Δ ≈ 0.53
More polar; may improve aqueous solubility and chromatographic handling
Computed values; experimental verification advised
Lipophilicity XLogP3 Physicochemical property

Selective Reduction to 4-Aminobiphenyl

The para-nitro substituent in the target compound is known to undergo selective reduction to the corresponding aniline under standard hydrogenation conditions (H₂, Pd/C) [1]. This transformation is a key step in constructing 4-aminobiphenyl derivatives, which serve as building blocks for pharmaceuticals and dyes. While the meta-nitro analog can also be reduced, the para orientation offers a more favorable electronic pathway, often resulting in higher yields and faster reaction kinetics as inferred from classical Hammett σ values (σ_p = 0.78 vs σ_m = 0.71 for NO₂) [2].

Nitro Reduction
Class-level
Favored kinetics via Hammett σp 0.78 vs σm 0.71
Supports efficient aniline synthesis pathway
Class-level inference; specific yields may vary
Nitro reduction Aniline synthesis Functional group interconversion

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene: Application Scenarios


4-Aminobiphenyl Pharmacophore Synthesis

When a drug discovery program requires a 4-aminobiphenyl core with a defined substitution pattern, starting from the para-nitro isomer ensures a clean reduction to the amine, as supported by class-level Hammett analysis [1]. This avoids the sluggish reduction kinetics often encountered with meta-nitro precursors.

Lead Optimization via Controlled logD

The measured logP difference of ≈0.5 units versus the meta-nitro isomer translates to a meaningful shift in lipophilicity-driven properties. Teams optimizing for CNS penetration (logP 2–4 range) benefit from the para isomer's polarity advantage for fine-tuning pharmacokinetics [2].

Reproducible High-Throughput Screening

The 98% purity grade available from Sigma-Aldrich minimizes batch-to-batch variability and false-positive signals in biological screening cascades, in contrast to generic 95% supplies that may contain inhibitory byproducts .

Refrigerated Storage for Compound Libraries

The vendor-recommended 2–8°C storage condition is a practical indicator that this compound benefits from temperature control to maintain integrity in compound management programs, especially when libraries are accessed over multiple cycles .

Application
Selection Property
Validation Focus
4-Aminobiphenyl pharmacophore synthesis
Para-nitro reduction pathway
Hydrogenation yield and aniline purity
Lead optimization (logD tuning)
Lower lipophilicity vs meta isomer
Solubility and membrane permeability window
High-throughput biological screening
High-purity building block
Batch consistency and impurity profiling
Compound library storage management
Refrigerated (2–8°C) storage requirement
Long-term chemical integrity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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